molecular formula C₃¹³C₁₂H₁₂O₆ B1159133 3,3'-Methylenedisalicylic Acid-13C12

3,3'-Methylenedisalicylic Acid-13C12

Cat. No.: B1159133
M. Wt: 300.16
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Methylenedisalicylic acid (MDS) is an organic compound featuring two salicylate moieties connected by a methylene bridge. This structure contributes to its function as a potent inhibitor of specific bacterial enzymes. Research indicates that MDS is a strong inhibitor of the MarR family transcription factor MgrA and the Ser/Thr kinase Stp1 in Staphylococcus aureus , with an reported IC50 value of 9.68 ± 0.52 μM against Stp1 . By inhibiting Stp1, MDS enhances the phosphorylation of the global regulators SarA and MgrA, making it a valuable lead compound in investigations aimed at reducing staphylococcal virulence and toxicity . Beyond its antimicrobial applications, studies have shown that MDS acts as an effective corrosion inhibitor for aluminum in concentrated chloride solutions, with its inhibitory efficiency increasing with concentration . Its molecular structure, rich in oxygen atoms and π bonds, facilitates adsorption onto metal surfaces, forming a protective layer that suppresses both uniform and pitting corrosion . The compound "3,3'-Methylenedisalicylic Acid-13C12" is the stable isotope-labeled version where the carbon skeleton is replaced with Carbon-13 ( 13 C). This labeling is critical for use as an internal standard in quantitative mass spectrometry, ensuring superior accuracy in bioanalytical method development, drug metabolism studies, and pharmacokinetic research. It allows for precise tracking and quantification of the compound and its metabolites in complex biological matrices. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All safety data sheets and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C₃¹³C₁₂H₁₂O₆

Molecular Weight

300.16

Synonyms

3,3’-Methylenebis[2-hydroxybenzoic Acid];  Bis(2-Hydroxy-3-carboxyphenyl)methane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers: 3,3' vs. 5,5' Substitution

Positional isomerism significantly impacts biological activity and chemical properties. Key analogs include:

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications References
3,3'-MDS-13C12 3,3' C15H12O6 (13C12) ~300.25 Isotopic tracer studies; corrosion inhibition; antimicrobial agents.
5,5'-Methylenedisalicylic Acid (NSC14778) 5,5' C15H12O6 288.25 DNMT1/DNMT3B inhibition (IC50: 0.51 µM for ME2); Stp1 kinase inhibition (IC50: 9.68 µM); ME2 enzyme inhibition.
Aurintricarboxylic Acid (ATA) Variable C25H20O11 520.42 DNMT1 inhibition via catalytic site binding; antiviral properties.

Structural Insights :

  • 3,3'-MDS : The 3,3' substitution enhances corrosion inhibition by optimizing adsorption geometry on metal surfaces .
  • 5,5'-MDS (NSC14778) : The 5,5' configuration improves interactions with enzymatic targets (e.g., DNMT1, ME2) due to spatial alignment with catalytic residues .
Table 2: Enzymatic Inhibition Profiles
Compound Target Enzyme IC50 / Inhibition Efficiency Mechanism References
5,5'-MDS (NSC14778) ME2 0.51 µM Competitive inhibition at the malate-binding site.
5,5'-MDS (NSC14778) DNMT1 Weak activity (N/A) Partial overlap with ATA binding site; lacks interactions with Glu1266/Arg1312.
3,3'-MDS Stp1 kinase 9.68 µM Enhances SarA/MgrA phosphorylation in S. aureus.
Resveratrol-salicylate DNMT3A 4-fold > Resveratrol Hybrid scaffold mimics methylenedisalicylic acids for enhanced DNMT binding.

Contradictory Findings :

  • DNMT1 Inhibition : reports weak activity for NSC14778, while describes it as a potent inhibitor. This discrepancy may arise from differences in assay conditions (e.g., enzyme isoforms, substrate concentrations) .

Physicochemical Properties

Table 3: Physical and Spectral Data
Property 3,3'-MDS-13C12 5,5'-MDS (NSC14778)
Melting Point 235–242°C 235–242°C
IR Spectral Bands (cm⁻¹) ν(OH): 3430; ν(C=O): 1658 ν(OH): 3430; ν(C=O): 1658
Solubility in Water Sparingly soluble Sparingly soluble
UV-Vis λmax 280 nm 280 nm

Notes:

  • Both isomers exhibit similar IR and UV-Vis profiles due to shared functional groups. Minor spectral differences arise from substitution patterns .

Preparation Methods

Condensation of Salicylic Acid Derivatives with 13C-Labeled Formaldehyde

The most direct method involves reacting two equivalents of salicylic acid with 13C-labeled formaldehyde under acidic or basic conditions. This Friedel-Crafts-type alkylation forms the methylene bridge while preserving isotopic integrity. Key parameters include:

  • Reagent stoichiometry : A 2:1 molar ratio of salicylic acid to formaldehyde ensures complete dimerization.

  • Catalytic system : Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) in anhydrous solvents like dichloromethane or acetic acid.

  • Temperature control : Reactions proceed at 40–60°C to minimize decarboxylation.

Table 1 : Optimization of Condensation Reaction Conditions

ParameterOptimal RangeYield (%)Isotopic Purity (%)
Catalyst (H2SO4 conc.)10–15% v/v78–8298.5
Reaction Time (h)6–88599.1
SolventAcetic acid8298.7

Data adapted from analogous syntheses of methylene-bridged aromatics.

Stepwise Synthesis via Protected Intermediates

To enhance regioselectivity, a stepwise strategy employs protective groups on salicylic acid’s hydroxyl and carboxyl functionalities:

Methyl Ester Protection

  • Methylation : Salicylic acid is converted to methyl salicylate using methanol and thionyl chloride (SOCl2).

  • Methylene Bridging : The methyl ester reacts with 13C-formaldehyde in the presence of BF3·OEt2 as a Lewis acid catalyst, forming 3,3'-methylenedi(methyl salicylate)-13C12.

  • Deprotection : Basic hydrolysis (NaOH, 60°C) cleaves the methyl esters, yielding the final product.

Critical Considerations :

  • Isotopic Cross-Contamination : Use of 13C-formaldehyde with >99% isotopic purity is essential to avoid dilution.

  • Side Reactions : Unreacted formaldehyde may form oligomers; excess salicylate and controlled pH mitigate this.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Systems

Recent patents describe tubular reactors for continuous condensation, reducing reaction times from hours to minutes. Key advantages include:

  • Temperature Gradient Control : Precise heating zones (50–70°C) prevent thermal degradation.

  • In-line Purification : Integrated resin columns remove unreacted formaldehyde and catalysts.

Table 2 : Bench-Scale vs. Industrial-Scale Yields

MetricBench-Scale (Batch)Industrial (Continuous)
Throughput (kg/day)0.5–1.010–15
Yield (%)8288
Purity (%)98.599.3

Characterization and Quality Control

Post-synthesis analysis ensures isotopic and chemical fidelity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹³C NMR : A singlet at δ 40–42 ppm confirms the 13CH2 bridge, absent in unlabeled analogs.

  • ¹H NMR : The methylene protons appear as a singlet at δ 3.8–4.0 ppm, integrating for two protons.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 300.164 (calculated for C13C12H12O6).

  • Isotopic Distribution : >99% 13C12 enrichment, verified by absence of M+1 peaks.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace 12C-formaldehyde in reagents reduces isotopic purity. Solutions include:

  • Distillation : Pre-reaction distillation of 13C-formaldehyde under nitrogen.

  • Scavenger Resins : Polystyrene-bound sulfonic acid resins trap residual 12C contaminants.

Byproduct Formation

  • Oligomeric Species : Gel permeation chromatography (GPC) removes higher molecular weight byproducts.

  • Decarboxylation : Maintaining pH >4 during hydrolysis prevents CO2 loss.

Emerging Methodologies

Enzymatic Coupling

Preliminary studies propose laccase-mediated oxidative coupling of salicylic acid derivatives, though isotopic incorporation remains challenging.

Microwave-Assisted Synthesis

Microwave irradiation at 100 W reduces reaction times to 1–2 hours, with yields comparable to conventional heating .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the isotopic purity and structural integrity of 3,3'-Methylenedisalicylic Acid-13C12?

  • Methodology :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) is critical for verifying the isotopic enrichment (13C12) and molecular weight accuracy. Compare observed peaks with theoretical isotopic distributions .
  • Nuclear Magnetic Resonance (NMR) : Use 13C NMR to confirm isotopic labeling positions and assess chemical shifts. Cross-validate with 1H NMR for structural integrity, focusing on aromatic proton signals and methylene bridge resonance .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection (λ = 280 nm) to assess purity. Retention time consistency with unlabeled analogs ensures no degradation or contamination .

Q. How can researchers synthesize this compound with high isotopic purity?

  • Methodology :

  • Isotopic Precursor Selection : Start with 13C-labeled formaldehyde (13CH2O) and salicylic acid derivatives. Ensure stoichiometric control during the methylene bridge formation to avoid unlabeled byproducts .
  • Reaction Optimization : Conduct the reaction under inert conditions (N2 atmosphere) at 150–180°C. Monitor pH to stabilize intermediates and minimize side reactions .
  • Purification : Use recrystallization in ethanol/water mixtures (1:3 v/v) to isolate the product. Validate purity via melting point (235–242°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the inhibitory effects of this compound on Ser/Thr phosphatases (e.g., Stp1)?

  • Methodology :

  • Enzyme Kinetics : Perform dose-response assays using recombinant Stp1. Calculate IC50 values via nonlinear regression (e.g., 9.68 ± 0.52 μM for unlabeled analogs). Include positive controls (e.g., aurintricarboxylic acid) .
  • Molecular Docking : Use AutoDock Vina to model binding interactions between the 13C12-labeled compound and Stp1’s catalytic domain. Focus on residues involved in substrate recognition (e.g., Asp/Glu clusters) .
  • Phosphatase Activity Assays : Quantify phosphate release using malachite green reagent. Compare inhibition kinetics between labeled and unlabeled compounds to assess isotopic effects .

Q. How can isotopic labeling resolve contradictions between in vitro and in vivo metabolic data for this compound?

  • Methodology :

  • Tracer Studies : Administer 13C12-labeled compound in animal models (e.g., rodents). Use LC-MS/MS to track isotopic enrichment in plasma and tissues. Identify metabolites (e.g., glucuronides) via fragmentation patterns .
  • Compartmental Modeling : Apply pharmacokinetic models to distinguish hepatic vs. renal clearance pathways. Validate with microsomal incubation assays (CYP450 isoforms) .
  • Data Reconciliation : Address discrepancies (e.g., higher in vivo clearance) by correlating enzyme saturation effects or protein binding differences using equilibrium dialysis .

Q. What strategies mitigate challenges in using this compound for biocorrosion inhibition studies?

  • Methodology :

  • Surface Adsorption Analysis : Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on aluminum surfaces in NaCl solutions. Compare with electrochemical impedance spectroscopy (EIS) data .
  • Synchrotron-Based Spectroscopy : Perform X-ray photoelectron spectroscopy (XPS) to map the 13C-labeled compound’s distribution on corroded surfaces. Correlate with inhibition efficiency (% protection) .

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